molecular formula C4H9N3OS2 B14158739 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide CAS No. 3984-30-3

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide

Cat. No.: B14158739
CAS No.: 3984-30-3
M. Wt: 179.3 g/mol
InChI Key: MJKDGEMYBONGQZ-UHFFFAOYSA-N
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Description

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C4H9N3OS2. It is a derivative of hydrazinecarboxamide, containing a 1,3-disulfanylpropan-2-ylidene functional group.

Preparation Methods

The synthesis of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves several steps. One common method includes the reaction of hydrazinecarboxamide with a disulfanylpropan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in redox biology due to its ability to form and break disulfide bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve oxidative stress.

    Industry: It is used in the development of new materials with specific redox properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves its ability to form and break disulfide bonds. This redox activity is crucial in many biological processes, including protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .

Comparison with Similar Compounds

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is unique due to its specific disulfanylpropan-2-ylidene functional group. Similar compounds include:

Properties

CAS No.

3984-30-3

Molecular Formula

C4H9N3OS2

Molecular Weight

179.3 g/mol

IUPAC Name

[1,3-bis(sulfanyl)propan-2-ylideneamino]urea

InChI

InChI=1S/C4H9N3OS2/c5-4(8)7-6-3(1-9)2-10/h9-10H,1-2H2,(H3,5,7,8)

InChI Key

MJKDGEMYBONGQZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=NNC(=O)N)CS)S

Origin of Product

United States

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